molecular formula C6H8N2O B169307 N-Methyl-1H-pyrrole-2-carboxamide CAS No. 132911-42-3

N-Methyl-1H-pyrrole-2-carboxamide

Cat. No.: B169307
CAS No.: 132911-42-3
M. Wt: 124.14 g/mol
InChI Key: LBZQAEQLSRWNLM-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that contains a pyrrole ring substituted with a methyl group and a carboxamide group

Scientific Research Applications

N-Methyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

N-Methyl-1H-pyrrole-2-carboxamide is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These compounds contain a carboxamide group attached to an indole. The primary targets of these compounds are a variety of enzymes and proteins .

Mode of Action

The presence of the carboxamide moiety in indole derivatives, such as this compound, causes hydrogen bonds with a variety of enzymes and proteins . This interaction can inhibit the activity of these enzymes and proteins, leading to changes in cellular processes .

Biochemical Pathways

It is known that indole derivatives can have a significant impact on various biochemical pathways due to their ability to interact with a wide range of enzymes and proteins . The downstream effects of these interactions can vary widely depending on the specific targets and the nature of the interaction.

Pharmacokinetics

The compound’s molecular weight (11011 g/mol) and its solid form suggest that it may have certain pharmacokinetic characteristics that affect its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with a variety of enzymes and proteins . These effects could include changes in enzyme activity, alterations in protein function, and disruptions to cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability. Furthermore, the compound’s efficacy could be influenced by factors such as pH, the presence of other compounds, and specific conditions within the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1H-pyrrole-2-carboxamide typically involves the reaction of N-methylpyrrole with a suitable carboxylating agent. One common method is the reaction of N-methylpyrrole with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylate intermediate, which is then converted to the carboxamide using an amine source .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-pyrrolecarboxamide
  • N-Methyl-3-pyrrolecarboxamide
  • N-Methyl-4-pyrrolecarboxamide

Uniqueness

N-Methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior .

Properties

IUPAC Name

N-methyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZQAEQLSRWNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632173
Record name N-Methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132911-42-3
Record name N-Methyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrrole-2-carboxylic acid (1 g, 9 mmol) (Aldrich, Milwaukee, Wis.) in DCM (15 mL) was added oxalyl chloride (1.1 mL) and DMF (3 drops). The mixture was stirred at room temperature resulting in 1H-pyrrole-2-carbonyl chloride. Methylamine (30 mmol) was then added to the acid chloride and the mixture was stirred at room temperature. The reaction was diluted with ethyl acetate, washed with brine (2×), NaHCO3, dried and concentrated to give 1H-pyrrole-2-carboxylic acid methylamide.
Quantity
1 g
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reactant
Reaction Step One
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1.1 mL
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reactant
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15 mL
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solvent
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0 (± 1) mol
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catalyst
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30 mmol
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reactant
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[Compound]
Name
acid chloride
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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